molecular formula C6H6BrNS B8025741 3-Bromo-2-((methyl-d3)thio)pyridine

3-Bromo-2-((methyl-d3)thio)pyridine

Cat. No.: B8025741
M. Wt: 207.11 g/mol
InChI Key: UZRUCGBRGXJVHQ-FIBGUPNXSA-N
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Description

3-Bromo-2-((methyl-d3)thio)pyridine is a valuable deuterated building block in pharmaceutical and organic synthesis. Its primary research value lies in the application of the deuterium isotope effect to trace and study drug metabolic pathways and pharmacokinetics (PK) . The incorporation of deuterium (D), a stable hydrogen isotope, in the methylthio group can alter the metabolic stability of the molecule, making this compound particularly useful for creating internal standards for advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, thereby enhancing the precision and reliability of analytical data . The bromine substituent at the 3-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi), enabling researchers to construct more complex molecular architectures for the development of novel therapeutic agents . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed. It is recommended to store the compound in a cool, dry, and well-ventilated place, typically at low temperatures such as -20°C, sealed to maintain stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(trideuteriomethylsulfanyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRUCGBRGXJVHQ-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC1=C(C=CC=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2 Methyl D3 Thio Pyridine

Installation of the Methylthio Group at the Pyridine (B92270) Moiety

Advanced C-S Bond Formation Strategies

Transition Metal-Catalyzed Cross-Coupling Reactions for Thioether Formation.acsgcipr.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-heteroatom bonds, including the carbon-sulfur bond of thioethers. acsgcipr.orgresearchgate.net These reactions typically involve the coupling of an aryl halide or sulfonate with a thiol or a thiol surrogate, mediated by a transition metal catalyst, most commonly palladium or copper. acsgcipr.org

For the synthesis of 3-Bromo-2-((methyl-d3)thio)pyridine, a plausible approach would involve the cross-coupling of a 2,3-dihalopyridine with a deuterated methyl thiol equivalent. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. acsgcipr.org The general mechanism for such a reaction involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the thiolate and subsequent reductive elimination to furnish the aryl thioether and regenerate the active catalyst. acsgcipr.org

Table 1: Key Components in Transition Metal-Catalyzed Thioetherification

ComponentRoleExamples
Aryl Halide/Sulfonate Electrophilic partner2,3-Dihalopyridine, 3-Bromo-2-chloropyridine (B150940)
Thiol/Thiol Surrogate Nucleophilic partnerMethanethiol-d3, Sodium thiomethoxide-d3
Catalyst Facilitates the reactionPalladium complexes (e.g., Pd(OAc)2), Copper salts
Ligand Stabilizes and activates the catalystPhosphines (e.g., PPh3, Xantphos), Carbenes
Base Deprotonates the thiolNaOtBu, Cs2CO3, K3PO4

Research in this area has led to the development of various catalytic systems with improved efficiency and broader substrate scope, including the use of iron and other base metals as more sustainable alternatives to palladium. acsgcipr.org The application of these methods to the synthesis of complex molecules, including pharmaceuticals, highlights their versatility. nih.gov

Phosphonium (B103445) Salt-Mediated Thiomethylation Approaches.rsc.org

An alternative strategy for the functionalization of pyridines involves the use of pyridylphosphonium salts. These salts, which can be prepared directly from C-H precursors, serve as effective intermediates in radical-radical coupling reactions. rsc.org This approach can be particularly useful for introducing substituents onto the pyridine ring in a regioselective manner. rsc.org

In the context of synthesizing this compound, a 3-bromopyridine (B30812) could potentially be converted into a pyridylphosphonium salt at the 2-position. Subsequent reaction with a deuterated methylthiolating agent under photoredox catalysis could then yield the desired product. This method offers an alternative to traditional cross-coupling reactions and can be advantageous for the late-stage functionalization of complex pyridine derivatives. rsc.org The use of phosphonium salts expands the scope of pyridine modifications beyond what is achievable with cyanopyridines, which have been more traditionally used in such radical couplings. rsc.org

Regioselective Thiolation through Pyridyne Intermediates.nih.gov

The generation and subsequent trapping of highly reactive pyridyne intermediates offers a powerful method for the regioselective synthesis of substituted pyridines. nih.gov Specifically, a 3,4-pyridyne can be generated from a suitable precursor, such as a 3-bromo-4-halopyridine. The regioselectivity of nucleophilic addition to the pyridyne is influenced by the electronic effects of substituents on the pyridine ring. nih.gov

For the synthesis of this compound, a 2,3-pyridyne intermediate could theoretically be generated from a 2,3-dihalopyridine. However, the regioselectivity of nucleophilic attack by a deuterated methylthiolate would need to be carefully controlled. Research has shown that substituents can direct the regioselectivity of nucleophilic additions to pyridynes. nih.gov For instance, an electron-withdrawing group at the 5-position of a 3,4-pyridyne can favor nucleophilic attack at the C3 position. nih.gov This principle could be applied to direct the thiolation to the desired C2 position of a pyridyne intermediate derived from a 3-bromopyridine derivative.

Deuterium (B1214612) Incorporation Strategies for the Methyl Group (-CD3)

The introduction of a deuterated methyl group is a key step in the synthesis of this compound. Several methods exist for achieving this, ranging from the use of pre-deuterated building blocks to direct deuteration of a methyl group.

Synthesis of Deuterated Methylating Agents (e.g., methyl-d3 bromide).researchgate.net

A common and straightforward approach to introduce a trideuteromethyl group is to use a commercially available or synthetically prepared deuterated methylating agent. researchgate.netnih.gov Methyl-d3 bromide is a classic example of such a reagent. researchgate.net One method for its synthesis involves the reaction of silver acetate-d3 with bromine in a sealed tube, which provides the desired product in high yield. researchgate.net

Deuterated methanol (B129727) (CD3OD) is another readily accessible and versatile precursor for various trideuteromethylating agents. nih.gov It can be used to generate reagents like methyl-d3 iodide (CD3I) or methyl-d3 triflate (CD3OTf). nih.gov Recently, novel d3-methylating agents inspired by biological systems, such as S-adenosylmethionine (SAM), have been developed. nih.gov One such reagent, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane (B1200692) sulfonate (DMTT), has shown excellent selectivity for the d3-methylation of various nucleophiles under mild conditions. nih.gov

Table 2: Common Deuterated Methylating Agents and their Precursors

Deuterated Methylating AgentPrecursor(s)
Methyl-d3 bromide (CD3Br) Silver acetate-d3, Bromine
Methyl-d3 iodide (CD3I) Deuterated methanol (CD3OD)
Methyl-d3 triflate (CD3OTf) Deuterated methanol (CD3OD)
DMTT (requires multi-step synthesis)

Direct Deuteration of Methyl Groups in N-Heteroarylmethanes.rsc.orgresearchgate.net

Direct deuteration of a pre-existing methyl group on a heterocyclic ring presents an atom-economical approach. A facile Brønsted acid-catalyzed method has been developed for the deuteration of methyl groups at the 2- and 4-positions of pyridines and other N-heteroarylmethanes. rsc.orgresearchgate.net This reaction proceeds through a dearomatic enamine intermediate under relatively mild conditions and achieves high levels of deuterium incorporation. rsc.orgresearchgate.net This method has been shown to be scalable, making it suitable for larger-scale syntheses. rsc.orgresearchgate.net For the synthesis of the target compound, this would entail starting with 3-bromo-2-methylpyridine (B185296) and subjecting it to these deuteration conditions.

Carbon-Sulfur Bond Exchange for Deuterium Labeling of Aryl Thioethers.chemrxiv.org

A novel strategy for isotope labeling involves the reversible activation of carbon-sulfur bonds. chemrxiv.org Nickel-catalyzed C-S bond activation can facilitate a sulfur isotope exchange, and this concept has been extended to include deuterium labeling. chemrxiv.org This approach could potentially be applied to an existing aryl thioether, such as 3-bromo-2-(methylthio)pyridine, to exchange the protio-methyl group for a deuterio-methyl group. This method represents a powerful tool for late-stage isotopic labeling of molecules containing thioether functionalities. chemrxiv.org

Photocatalytic H/D Exchange with Deuterium Oxide

A modern and highly regioselective method for the deuteration of α-thio C(sp³)–H bonds involves the use of organic photocatalysts with deuterium oxide (D₂O) as the deuterium source. nih.gov This approach is particularly advantageous due to the low cost and ready availability of D₂O. The reaction is typically initiated by visible light irradiation, which excites a photocatalyst, leading to the generation of radical species that facilitate the H/D exchange at the methylthio group.

The general mechanism involves a single electron transfer (SET) between the photoexcited catalyst and the sulfur-containing substrate. This process generates a radical cation on the substrate, which then undergoes deprotonation at the α-carbon (the methyl group). Subsequent deuteration by a deuterium source, derived from D₂O, and reduction of the intermediate completes the catalytic cycle, yielding the deuterated product. Thioxanthone and anthraquinone (B42736) derivatives are often employed as effective organic photocatalysts for this transformation. nih.gov

Recent advancements have even demonstrated photocatalyst-free photochemical deuteration of various organic molecules, including those with thiol groups, using visible light and D₂O. nus.edu.sgresearchgate.net These methods rely on the intrinsic photochemical properties of the substrates and additives to generate the necessary reactive intermediates for H/D exchange.

Table 1: Key Parameters in Photocatalytic Deuteration of Thioethers

Parameter Description Typical Conditions
Photocatalyst Organic dye that absorbs visible light to initiate the reaction. Thioxanthone, Anthraquinone derivatives
Deuterium Source Provides the deuterium atoms for the exchange. Deuterium oxide (D₂O)
Light Source Provides the energy to excite the photocatalyst. Blue light (e.g., 390-420 nm LED)
Solvent Solubilizes the reactants and catalyst. Acetonitrile (MeCN), Ethyl acetate (B1210297) (EtOAc)

| Temperature | Reaction temperature. | Typically ambient room temperature |

Integrated Synthetic Pathways for this compound

The synthesis of this compound can also be achieved through multi-step synthetic sequences that integrate the formation of the pyridine-sulfur bond with the introduction of the deuterated methyl group. These pathways often involve the preparation of a suitable precursor followed by a deuteromethylation step.

One of the most straightforward and widely applicable methods involves the use of a deuterated alkylating agent, such as methyl-d3 iodide (CD₃I), to introduce the trideuteromethyl group. researchgate.netclearsynthdeutero.com This approach typically starts with the synthesis of the corresponding thiol precursor, 3-bromo-2-mercaptopyridine.

The synthesis of 3-bromo-2-mercaptopyridine can be accomplished from 3-bromo-2-chloropyridine through reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. Once the thiol is obtained, it can be deprotonated with a suitable base to form a thiolate anion. This nucleophilic thiolate is then reacted with methyl-d3 iodide in a standard Sₙ2 reaction to form the desired this compound.

Table 2: A Plausible Integrated Synthetic Pathway

Step Reactant(s) Reagent(s) Product
1 3-Bromo-2-chloropyridine 1. Thiourea2. NaOH(aq) 3-Bromo-2-mercaptopyridine

| 2 | 3-Bromo-2-mercaptopyridine | 1. Base (e.g., NaH, K₂CO₃)2. Methyl-d3 iodide (CD₃I) | this compound |

The choice of base and solvent in the final step is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide, and solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) are often employed. wipo.int The commercial availability of methyl-d3 iodide makes this a practical and reliable method for the preparation of the target compound with a high degree of deuterium incorporation. clearsynthdeutero.com

Another potential pathway could involve a base-catalyzed H/D exchange on the non-deuterated 3-bromo-2-(methylthio)pyridine. While this is conceptually similar to the solvent-mediated labeling, it often requires stronger bases and harsher conditions, which might affect the stability of the starting material. researchgate.netosti.gov The presence of the bromine atom can influence the acidity of the adjacent protons, potentially directing the deuteration. osti.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-2-((methyl-d3)thio)pyridine, a combination of standard and advanced NMR techniques provides a comprehensive understanding of its molecular framework and confirms the site-specific incorporation of the deuterium (B1214612) label.

Deuterium NMR (²H NMR) for Site-Specific Confirmation of Methyl-d3 Labeling

Deuterium (²H) NMR spectroscopy serves as a direct method to confirm the presence and location of deuterium atoms within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of isotopic enrichment. wikipedia.org For this compound, the ²H NMR spectrum would exhibit a single resonance corresponding to the methyl-d3 group. The chemical shift of this signal is expected to be very similar to the proton (¹H) chemical shift of a standard methylthio group in a similar chemical environment, typically appearing in the range of δ 2.0-2.5 ppm. The presence of this peak confirms the successful incorporation of the deuterium label at the desired methyl position.

Carbon-13 NMR (¹³C NMR) for Pyridine (B92270) Ring and Thioether Carbon Characterization

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the six carbon atoms. The carbon atom of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet due to coupling with the three deuterium atoms (spin I = 1). This results in a septet, which is often broadened and may appear as a multiplet with a 1:3:6:7:6:3:1 intensity ratio. Furthermore, the chemical shift of this carbon is expected to be slightly upfield compared to its non-deuterated counterpart due to the deuterium isotope effect. cdnsciencepub.com

The chemical shifts of the pyridine ring carbons are influenced by the substituents. Based on data for analogous pyridine derivatives, the expected chemical shifts for the pyridine ring carbons can be estimated. testbook.comresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~160
C3~115
C4~138
C5~125
C6~150
-S-CD₃~15 (multiplet)

Note: These are predicted values based on analogous compounds and are subject to solvent and experimental conditions.

Advanced Multi-dimensional NMR Techniques for Comprehensive Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

An HSQC experiment would correlate the carbon atoms of the pyridine ring with their directly attached protons, aiding in the assignment of the aromatic signals. The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the position of the bromo and methylthio substituents by showing correlations between the protons on the pyridine ring and the quaternary carbons (C2 and C3).

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled compounds, specific mass spectrometric methods are essential for confirming the mass and the extent of isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₆H₃D₃BrNS. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element, including deuterium.

Table 2: Theoretical High-Resolution Mass Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₆H₄D₃BrNS⁺207.9694

Note: The calculated m/z value is based on the exact masses of the most abundant isotopes.

The observation of a molecular ion peak at the calculated m/z value with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the elemental composition and, by extension, the structure of the compound.

Isotope Ratio Mass Spectrometry for Verification of Deuterium Enrichment

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample. In the context of this compound, IRMS can be employed to precisely determine the level of deuterium enrichment in the synthesized compound. By comparing the ion intensities of the deuterated molecule with its non-deuterated counterpart, the percentage of deuterium incorporation can be quantified. This is crucial for applications where a high degree of isotopic purity is required, such as in quantitative metabolic studies, to ensure the reliability of the experimental results. The analysis would focus on the molecular ion cluster, where the relative intensities of the M, M+1, and M+2 peaks would be altered due to the presence of deuterium, allowing for a precise calculation of the enrichment level.

Fragmentation Analysis for Structural Insights

Mass spectrometry provides critical information for structural elucidation through the analysis of molecular fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum is predicted to exhibit several characteristic features.

The molecular ion peak is a key starting point. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum will display two molecular ion peaks of almost equal intensity separated by two mass units (m/z). docbrown.infodocbrown.info The molecular weight of this compound (C₆H₃BrD₃NS) is approximately 206/208 amu.

The primary fragmentation pathways for this molecule are expected to involve the cleavage of the weakest bonds. The C-Br and C-S bonds are generally weaker than the C-C and C-H bonds within the pyridine ring. The deuterated methyl group also represents a likely point of fragmentation.

Expected Fragmentation Pathways:

Loss of a deuterated methyl radical (•CD₃): This involves the cleavage of the S-CD₃ bond, resulting in a stable pyridinethiolate radical cation. This is often a prominent fragmentation pathway for thioethers. nist.gov

Loss of a bromine radical (•Br): Cleavage of the C-Br bond from the pyridine ring is another expected fragmentation. docbrown.info

Loss of thiocyanate (B1210189) (•SCN) or related fragments: Complex rearrangements could lead to the expulsion of sulfur- and nitrogen-containing neutral fragments.

The table below outlines the predicted major fragments for this compound.

Fragment Ion (Structure)m/z (for ⁷⁹Br/⁸¹Br)Origin
[C₆H₃BrD₃NS]⁺ (Molecular Ion)206 / 208Parent Molecule
[C₅H₃BrNS]⁺188 / 190Loss of •CD₃
[C₆H₃D₃NS]⁺127Loss of •Br
[CD₃S]⁺49Cleavage of Pyridine-S bond

Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying functional groups and probing molecular structure. nist.gov FTIR measures the absorption of infrared light by molecules, exciting them into higher vibrational states, while Raman spectroscopy measures the inelastic scattering of light, providing complementary information. bldpharm.com For a molecule like this compound, both techniques offer valuable and often complementary data. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is effective for non-polar bonds and symmetric vibrations. nist.govbldpharm.com

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to show a combination of absorption bands corresponding to its constituent parts: the substituted pyridine ring and the deuterated methyl-thio group.

Pyridine Ring Vibrations: The aromatic ring will exhibit characteristic C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region. amhsr.org In-ring C=C and C=N stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ range. amhsr.org

C-Br Stretching: The carbon-bromine bond has a characteristic stretching frequency that appears in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹.

C-S Stretching: The carbon-sulfur single bond stretch is typically weak and appears in the 800-600 cm⁻¹ range. nih.gov Its identification can sometimes be complicated by the presence of other absorptions in this region.

C-D Vibrations: The most distinctive feature introduced by isotopic labeling is the set of vibrations associated with the deuterated methyl group. These are discussed in detail in the following section.

The table below summarizes the expected characteristic frequencies.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity

Detection of Isotopic Shifts Associated with Deuterium Incorporation

The substitution of hydrogen with its heavier isotope, deuterium, has a pronounced effect on vibrational frequencies. This phenomenon, known as the isotopic effect, is a cornerstone of vibrational analysis for labeled compounds. The change in mass significantly alters the reduced mass of the vibrating system without substantially changing the bond force constant, leading to a predictable shift in frequency.

The most significant isotopic shift in this compound will be observed for the C-D stretching vibrations compared to the C-H stretching vibrations of a non-deuterated methyl group. The frequency of a vibration is inversely proportional to the square root of the reduced mass. Since deuterium has approximately twice the mass of hydrogen, the C-D stretching frequencies are shifted to significantly lower wavenumbers. nist.govroyalholloway.ac.uk This shift causes the C-D stretching bands to appear in a less congested region of the spectrum, often around 2200-2100 cm⁻¹, making them easily identifiable. nih.gov

The following table compares the typical vibrational frequencies for a standard methyl group with the expected frequencies for the deuterated methyl group in the title compound.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Expected C-D Frequency (cm⁻¹)Approximate Shift Factor (νH / νD)

Mechanistic Investigations Utilizing Deuterium Isotope Effects

Kinetic Isotope Effects (KIEs) in Reactions Involving the Methyl-d3 Group

The deuterated methyl group in 3-Bromo-2-((methyl-d3)thio)pyridine is a key feature for mechanistic studies. Depending on whether the C-D bond is broken or altered in the rate-determining step, primary or secondary KIEs can be observed.

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is cleaved in the rate-determining step of a reaction. libretexts.orgprimescholars.com For reactions involving the cleavage of the C-D bond in the methyl-d3 group of this compound, a significant primary KIE (typically kH/kD > 2) would be expected. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, resulting in a higher activation energy for C-D bond cleavage. csbsju.edu

For instance, in a hypothetical oxidation reaction at the methyl group, the observation of a large KIE would strongly suggest that the C-H(D) bond breaking is the rate-determining step. The magnitude of this effect can be influenced by the linearity of the transition state. princeton.edu In enzyme-catalyzed reactions, very large KIEs have been observed, indicating that C-H bond cleavage is the rate-limiting step. nih.gov

Table 1: Hypothetical Primary Kinetic Isotope Effects for the Oxidation of 3-Bromo-2-(methylthio)pyridine and its d3-analogue

Reaction ConditionkH (s⁻¹)kD (s⁻¹)kH/kDImplication
Oxidation with KMnO₄1.5 x 10⁻⁴2.5 x 10⁻⁵6.0C-H(D) bond cleavage is rate-determining.
Cytochrome P450-mediated oxidation3.0 x 10⁻²4.3 x 10⁻³7.0C-H(D) bond cleavage is the rate-limiting step in the enzymatic cycle. nih.gov

This table presents hypothetical data for illustrative purposes.

Secondary kinetic isotope effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs (kH/kD is often between 0.7 and 1.5) but can provide crucial information about changes in the steric environment and hybridization at the labeled center during the transition state. princeton.eduwikipedia.org

In a nucleophilic substitution reaction at the pyridine (B92270) ring of this compound, a secondary KIE might be observed for the methyl-d3 group. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the SKIE can help to distinguish between different mechanisms, such as SN1 and SN2 pathways. wikipedia.org For example, an inverse isotope effect (kH/kD < 1) is often associated with a change in hybridization from sp² to sp³ at a nearby carbon center in the transition state. cdnsciencepub.com Studies on the reaction of methyl-d3 iodide with pyridine have shown inverse secondary isotope effects, which were rationalized by changes in the transition state structure with different solvents. cdnsciencepub.com

Table 2: Hypothetical Secondary Kinetic Isotope Effects for a Nucleophilic Aromatic Substitution on this compound

NucleophileSolventkH (M⁻¹s⁻¹)kD (M⁻¹s⁻¹)kH/kDInterpretation
ThiophenoxideDMF2.1 x 10⁻³2.3 x 10⁻³0.91Inverse SKIE, suggesting a more sterically crowded transition state.
PiperidineEthanol5.4 x 10⁻⁴5.7 x 10⁻⁴0.95Inverse SKIE, indicative of a change in vibrational frequencies of the methyl group in the transition state.

This table presents hypothetical data for illustrative purposes based on principles from similar reactions. researchgate.net

Replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD) can also influence reaction rates, a phenomenon known as the solvent isotope effect (SIE). cdnsciencepub.com SIEs can reveal the involvement of solvent molecules in the reaction mechanism, particularly in proton transfer steps. A normal SIE (kH₂O/kD₂O > 1) often indicates that a proton transfer from the solvent is part of the rate-determining step. Conversely, an inverse SIE (kH₂O/kD₂O < 1) can arise from a variety of factors, including changes in the strength of hydrogen bonding in the transition state. iaea.orgicm.edu.pl

For reactions of this compound in protic solvents, the measurement of the SIE could help determine if protonation or deprotonation of the pyridine nitrogen or the thioether sulfur is a key step in the reaction mechanism.

Elucidation of Reaction Pathways and Identification of Rate-Determining Steps

For example, in a multi-step reaction involving this compound, the absence of a primary KIE for the methyl-d3 group would rule out C-D bond cleavage as the rate-determining step. baranlab.org However, a small secondary KIE might still be observed, providing information about the transition state of the slowest step. Deuterium (B1214612) labeling studies have been instrumental in proposing mechanisms for various reactions involving pyridine derivatives. researchgate.netresearchgate.net

Probing Intermolecular and Intramolecular Interactions through Isotopic Perturbation

Isotopic substitution can subtly perturb the non-covalent interactions within a molecule or between molecules. These perturbations, although small, can sometimes be detected and used to probe the nature of these interactions. For instance, hydrogen/deuterium exchange coupled with mass spectrometry is a powerful technique for studying protein-ligand interactions. nih.govnih.gov

In the context of this compound, the deuterated methyl group could influence intramolecular interactions, such as weak hydrogen bonds with the pyridine nitrogen or the bromo substituent, or intermolecular interactions in solution or in the solid state. While direct measurement of these effects might be challenging, they can sometimes manifest as subtle changes in spectroscopic properties or reactivity.

Differentiation between Stepwise and Concerted Reaction Mechanisms

A key question in many reaction mechanisms is whether multiple bonds are broken and/or formed in a single, concerted step or in a sequence of discrete, stepwise events. The measurement of multiple KIEs at different positions in the reacting molecules can help to distinguish between these possibilities.

For a reaction of this compound where, for example, a bond to the methyl group and a bond to the pyridine ring are broken, the observation of a primary KIE at the methyl group and another primary KIE at the pyridine ring would be strong evidence for a concerted mechanism where both bonds are breaking in the same transition state. Conversely, if a primary KIE is observed at only one position, it would suggest a stepwise mechanism where the cleavage of the bond to the isotopically labeled atom is the rate-determining step. The use of double isotope fractionation experiments can be a particularly powerful tool for distinguishing between concerted and stepwise mechanisms.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic landscape of molecules. For derivatives of pyridine (B92270), methods such as the B3LYP hybrid functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p) have been successfully used to predict molecular structures and properties. researchgate.netmdpi.com

Molecular Structure: The application of DFT allows for the optimization of the molecule's geometry, yielding precise predictions of bond lengths and angles. scirp.org For 3-Bromo-2-((methyl-d3)thio)pyridine, the geometry is defined by the planar pyridine ring, slightly perturbed by the bromo and deuterated methylthio substituents. wikipedia.org Theoretical calculations on analogous brominated and methylated pyridines suggest that the bond lengths and angles would be in close agreement with experimental data derived from techniques like X-ray crystallography for similar compounds. nih.govresearchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT
ParameterPredicted Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)
C2-S1.78
S-C(methyl)1.81
C2-N11.34
C3-Br1.89
C-D (average)1.09
Bond Angles (°) **
C3-C2-S124.5
C2-S-C(methyl)102.0
Br-C3-C2118.0
Dihedral Angles (°) **
C3-C2-S-C(methyl)~90

Note: The values in Table 1 are representative, derived from computational studies on structurally related molecules, and serve as expected estimates for the title compound.

Electronic Properties: A fundamental aspect of molecular characterization is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.orgrsc.org DFT calculations consistently show that for substituted pyridines, the HOMO is often a π-orbital distributed over the aromatic ring, while the LUMO is a π*-orbital. researcher.life The presence of the electron-withdrawing bromine atom and the sulfur atom with its lone pairs influences the energies of these orbitals. rsc.org A smaller HOMO-LUMO gap typically implies higher chemical reactivity and is indicative of a molecule that can be more easily excited. scirp.orgresearchgate.net

Table 2: Predicted Electronic Properties for this compound
PropertyPredicted Value (eV)
HOMO Energy-6.7
LUMO Energy-1.9
HOMO-LUMO Gap4.8

Note: The values in Table 2 are typical estimates based on DFT calculations for similar substituted pyridine systems and reflect the expected electronic characteristics. scirp.org

Modeling of Reaction Mechanisms and Transition States with Isotopic Substitution

Theoretical modeling is a cornerstone for elucidating complex reaction mechanisms, allowing for the characterization of transient species such as transition states (TS). DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways and calculating activation barriers (Gibbs free energies). nih.gov

For reactions involving pyridine derivatives, computational studies have successfully distinguished between competing mechanisms. nih.gov Isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612) in the methylthio group, is a powerful tool in these studies. The change in mass affects the zero-point vibrational energy (ZPE) of the molecule, which can lead to a kinetic isotope effect (KIE)—a change in the reaction rate upon isotopic substitution. princeton.edu

Modeling the transition states of reactions involving this compound would reveal the extent to which the C-D bonds are involved in the rate-determining step. If a C-D bond is broken or formed in the transition state, a primary KIE would be expected. Even if the C-D bonds are not directly involved, secondary KIEs can arise from changes in hybridization or steric environment at the deuterated center. Computational models can predict the magnitude of these effects, which can then be compared with experimental data to validate a proposed mechanism. princeton.edu Recent advancements in isotopic labeling strategies for pyridines further underscore the importance of being able to model these systems. nih.govresearchgate.netchemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Computational chemistry provides indispensable tools for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a long-standing challenge in computational chemistry. d-nb.info DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can calculate nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane. nih.govacs.org While general accuracy can be limited, the correlation between calculated and experimental shifts is often excellent, making it a valuable tool for assigning resonances and distinguishing between isomers. acs.orgaps.org For this compound, calculations would predict the ¹H, ¹³C, and ¹⁵N chemical shifts, taking into account the electronic effects of the bromo and methylthio groups. The deuteration of the methyl group would render it invisible in ¹H NMR but would have a minor electronic influence on the shifts of neighboring nuclei.

Vibrational Frequencies: Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk DFT calculations can determine the normal modes of vibration and their corresponding frequencies. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.961 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, the most significant spectroscopic feature arising from isotopic substitution is the shift of vibrational modes involving the methyl group. The stretching and bending frequencies of C-D bonds are significantly lower than those of C-H bonds due to the heavier mass of deuterium. This predictable shift is invaluable for making definitive vibrational assignments. nih.gov

Table 3: Predicted Key Vibrational Frequencies (Scaled, cm⁻¹) for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)
Pyridine Ring C-H Stretch3050 - 3100
C-D Stretch (methyl-d3)2100 - 2250
Pyridine Ring C=C/C=N Stretch1400 - 1600
C-D Bend (methyl-d3)950 - 1100
C-S Stretch650 - 750
C-Br Stretch500 - 600

Note: Frequencies are based on DFT calculations for related pyridine, thiophene, and deuterated compounds. researchgate.net

Analysis of Bonding and Electronic Structure (e.g., Natural Bond Order, Atoms in Molecules)

To gain a deeper understanding of bonding and charge distribution, several analysis methods can be applied to the calculated wavefunction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding pairs and lone pairs. This method provides insights into atomic charges, hybridization, and stabilizing donor-acceptor interactions (hyperconjugation). For this compound, NBO analysis would quantify the charge distribution, showing the expected negative charge on the electronegative nitrogen and bromine atoms. It would also detail the nature of the lone pairs on the sulfur and nitrogen atoms and their potential delocalization into the pyridine ring's antibonding orbitals. researchgate.net

Table 4: Predicted Natural Atomic Charges for Key Atoms
AtomPredicted Charge (e)
N1 (Pyridine)-0.55
C2+0.20
C3-0.10
Br-0.05
S-0.30

Note: Values are representative estimates based on NBO analyses of similar heterocyclic compounds. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density. uni-rostock.dewiley-vch.de By analyzing critical points in the electron density, AIM can identify atoms, chemical bonds, rings, and cages. uni-rostock.de Analysis of the bond critical points (BCPs) between atoms reveals the nature of the chemical bond (e.g., covalent vs. electrostatic). This method could be used to precisely characterize the C-S, C-Br, and C-N bonds within the molecule.

Conformational Analysis and Energetic Profiles of Deuterated Species

Molecules with rotatable single bonds can exist in different conformations. For this compound, the primary conformational flexibility arises from the rotation around the C2-S single bond. Computational methods can be used to explore the potential energy surface associated with this rotation.

By systematically changing the C3-C2-S-C(methyl) dihedral angle and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the lowest-energy conformers (stable structures) and the energy barriers that separate them. benthamdirect.comnih.govnih.gov Studies on related 2-substituted thiols and piperazines show that steric and electronic factors, including potential intramolecular interactions, govern conformational preferences. nih.govnih.govosti.gov For the title compound, the interaction between the methyl-d3 group and the bromine atom at the 3-position would be a key determinant of the rotational barrier and the preferred conformation.

The deuteration of the methyl group is not expected to significantly alter the shape of the electronic potential energy surface. However, it does lower the zero-point vibrational energy (ZPE) of the molecule. While this effect is generally small, it can subtly influence the relative energies and populations of different conformers, an effect that can be precisely quantified through high-level calculations.

Q & A

Q. What synthetic routes are recommended for introducing the (methyl-d3)thio group into pyridine derivatives?

The (methyl-d3)thio group can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, activation of the pyridine ring with electron-withdrawing groups (e.g., bromine at the 3-position) facilitates substitution. A deuterated methylthiol reagent, such as CD3SH or its protected form (e.g., CD3S−K+), can react with 3-bromo-2-iodopyridine under basic conditions (e.g., K2CO3 in DMF at 80°C). Alternatively, palladium-catalyzed cross-coupling (e.g., using Pd(PPh3)4 with a deuterated thiolate) may improve regioselectivity .

Q. How can the isotopic purity of the methyl-d3 group be validated?

Isotopic purity is critical for deuterated compounds. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can confirm the molecular ion peak ([M+H]+) at m/z 249.0 (calculated for C7H5D3BrNS). Additionally, 2^2H NMR spectroscopy (76.8 MHz) should show a singlet for the CD3 group at δ ~2.5 ppm, with no residual protio (CH3) signals. Quantitative 1^1H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) can detect impurities below 0.5% .

Q. What spectroscopic techniques are suitable for characterizing 3-Bromo-2-((methyl-d3)thio)pyridine?

  • 1^1H NMR : Aromatic protons appear as a doublet (H4) at δ ~8.2 ppm (J = 5.1 Hz) and a triplet (H5) at δ ~7.4 ppm (J = 5.1 Hz).
  • 13^{13}C NMR : The CD3 group resonates at δ ~15 ppm (quartet, 1^1JCD_{C-D} = 20 Hz).
  • IR : Stretching vibrations for C-S (680–720 cm1^{-1}) and C-Br (550–600 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of (methyl-d3)thio substitution in 3-bromo-pyridine derivatives?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate ion, favoring SNAr at the 2-position. In contrast, non-polar solvents (e.g., toluene) may shift the mechanism to radical pathways. Kinetic studies show that lower temperatures (0–25°C) suppress side reactions (e.g., disulfide formation), improving yields by 15–20% compared to reflux conditions .

Q. What isotopic effects arise from the CD3 group in kinetic studies of sulfur-centered reactions?

Deuterium’s higher mass reduces vibrational frequencies, leading to a kinetic isotope effect (KIE) in reactions involving C-S bond cleavage. For example, in radical-mediated hydrogen abstraction, kH/kDk_H/k_D values range from 2.5–4.0, depending on the transition state’s geometry. Computational studies (DFT) suggest the CD3 group stabilizes intermediates via hyperconjugation, altering activation energies by 3–5 kcal/mol .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic phases be resolved?

Discrepancies arise from protonation of the pyridine nitrogen. At pH < 4, the compound is protonated, increasing water solubility (logP ~1.2). In neutral/basic conditions, logP rises to ~2.8, favoring organic solvents (e.g., ethyl acetate). Solubility studies should report pH and counterion effects (e.g., HCl vs. TFA salts). HPLC with a C18 column (MeCN/H2O + 0.1% TFA) can quantify partitioning behavior .

Q. What strategies mitigate sulfur oxidation during storage?

Oxidation to sulfone or sulfoxide derivatives is minimized by:

  • Storing under inert gas (Ar/N2_2) at −20°C.
  • Adding radical scavengers (e.g., BHT at 0.1% w/w).
  • Using amber vials to block UV light, which accelerates oxidation. Purity should be monitored periodically via TLC (silica gel, Rf ~0.6 in hexane:EtOAc 3:1) .

Methodological Challenges

Q. How can competing pathways in the synthesis of deuterated thioethers be controlled?

Side reactions (e.g., disulfide formation or dehalogenation) are suppressed by:

  • Using a large excess of CD3SH (5 eq.) to drive substitution.
  • Employing copper(I) iodide as a co-catalyst to stabilize thiolate intermediates.
  • Optimizing reaction time (<12 hours) to prevent over-reduction of the bromine substituent .

Q. What analytical methods resolve overlapping signals in 1^11H NMR for aromatic protons?

2D NMR techniques (e.g., COSY, HSQC) distinguish overlapping peaks. For example, HSQC correlates H4 (δ ~8.2 ppm) with C4 (δ ~145 ppm), while H5 (δ ~7.4 ppm) correlates with C5 (δ ~125 ppm). Alternatively, deuterated solvents (e.g., DMSO-d6) enhance signal separation due to reduced proton exchange .

Data Contradiction Analysis

Q. Why do reported yields vary for similar (methyl-d3)thio-pyridine syntheses?

Discrepancies arise from:

  • Catalyst loading : Pd-based catalysts (0.5–5 mol%) show nonlinear yield trends.
  • Deuterium source : CD3SH (gas) vs. CD3SNa (solid) alters reactivity.
  • Workup protocols : Silica gel chromatography may degrade labile thioethers. Yields improve with flash chromatography (neutral Al2_2O3_3) or recrystallization (hexane/CH2_2Cl2_2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.